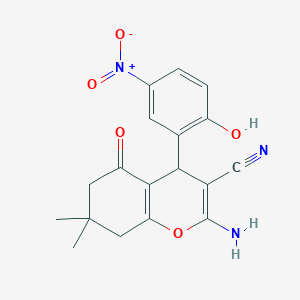
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Übersicht
Beschreibung
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as AI-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AI-2 is a heterocyclic organic compound that contains an imidazole ring and a thione group. In
Wissenschaftliche Forschungsanwendungen
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in various fields such as agriculture, food industry, and medicine. It is known to be a quorum-sensing molecule that plays a crucial role in microbial communication and biofilm formation. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been found to regulate the expression of virulence genes in many pathogenic bacteria, making it a potential target for the development of novel antibacterial agents. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has also been shown to enhance plant growth and resistance to various stresses, making it a promising candidate for agricultural applications.
Wirkmechanismus
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one acts as a signal molecule that regulates gene expression in bacteria through a process called quorum sensing. Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior based on the population density. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is produced by many bacterial species and is recognized by a receptor protein called LuxP/LsrB, which activates a signaling pathway that leads to the regulation of gene expression.
Biochemical and Physiological Effects
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects on different organisms. In bacteria, it regulates the expression of virulence genes, biofilm formation, and motility. In plants, it enhances growth, induces stress tolerance, and activates the defense response. In mammals, it has been found to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its ability to regulate gene expression in bacteria, its stability, and its ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has many potential applications in various fields, and future research should focus on exploring its full potential. Some of the possible future directions include:
1. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one-based antibacterial agents that target quorum sensing pathways in pathogenic bacteria.
2. Studying the role of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in plant-microbe interactions and its potential as a plant growth enhancer.
3. Investigating the use of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one as a therapeutic agent for inflammatory and neoplastic diseases.
4. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one biosensors for the detection of bacterial pathogens in food and environmental samples.
Conclusion
In conclusion, 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to regulate gene expression in bacteria and its stability make it an attractive target for the development of novel antibacterial agents and plant growth enhancers. Further research is needed to fully understand its mechanism of action and explore its full potential.
Eigenschaften
IUPAC Name |
3-(4-acetylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-13(18)16(14(19)15-12)11-6-4-10(5-7-11)9(3)17/h4-8,12H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUWFWRXYCAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylphenyl)-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4082834.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4082843.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![4-(4-methoxyphenyl)-N-[4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082860.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4082868.png)
![N-(4-{[butyl(methyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082869.png)

![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4082889.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4082908.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082912.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4082920.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)
![ethyl 1-({4-amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate](/img/structure/B4082933.png)